2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
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Overview
Description
2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C26H24N2O5S and its molecular weight is 476.55. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Molecular Structure in Drug Development
One of the primary applications of this compound in scientific research is in the field of drug development, especially in the synthesis of new pharmacologically active agents. For example, Hashimoto et al. (2007) reported on the synthesis and molecular structure of potent broad-spectrum antibacterial agents using similar quinolone compounds, highlighting the utility of this class of compounds in developing new treatments for resistant bacterial infections like MRSA (Hashimoto et al., 2007).
2. Anticancer Research
The compound's derivatives have been explored for their potential in anticancer treatments. Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives, related to the quinoline structure, and evaluated their cytotoxic activity against various human cancer cell lines. These studies indicate the relevance of quinoline derivatives in cancer research, particularly in the design of new therapeutic agents (Ravichandiran et al., 2019).
3. Antibacterial and Antimicrobial Applications
Quinolone compounds, similar to the subject compound, have been extensively studied for their antibacterial and antimicrobial properties. Research by Desai et al. (2007) on the synthesis and characterization of new quinazolines, which are structurally related to quinolones, demonstrated potential antimicrobial agents, underlining the importance of this compound class in developing new antibacterial treatments (Desai et al., 2007).
4. In Vivo Preclinical Pharmacology
Studies have also focused on understanding the pharmacological profile of quinolone derivatives. For instance, Villetti et al. (2015) detailed the preclinical pharmacology of a novel phosphodiesterase 4 inhibitor, a quinolone derivative, highlighting its potent anti-inflammatory properties and therapeutic potential in pulmonary diseases (Villetti et al., 2015).
5. Neuroprotective and Antiviral Research
The compound and its derivatives have shown promise in neuroprotective and antiviral research. Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative and evaluated its therapeutic efficacy in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects (Ghosh et al., 2008).
Mechanism of Action
Target of Action
It is known that compounds with similar structures are often involved inSuzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
Based on the structure and the known reactions of similar compounds, it can be inferred that this compound might participate inSuzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that compounds with similar structures are often involved inSuzuki–Miyaura cross-coupling reactions , which are key reactions in many biochemical pathways.
Result of Action
It can be inferred that the compound might participate inSuzuki–Miyaura cross-coupling reactions , leading to the formation of new carbon–carbon bonds. This could potentially result in the synthesis of new organic compounds.
properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-3-33-20-10-12-21(13-11-20)34(31,32)24-16-28(17-25(29)27-19-7-5-4-6-8-19)23-14-9-18(2)15-22(23)26(24)30/h4-16H,3,17H2,1-2H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCGGVIAMUEPNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.